tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate
Description
tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate is a brominated aromatic carbamate derivative characterized by a tert-butyl carbamate group attached to a propan-2-yl moiety bearing a 2-bromophenyl substituent. This compound is structurally significant in organic synthesis, particularly as a protected amine intermediate in pharmaceutical and agrochemical applications. The tert-butyloxycarbonyl (Boc) group serves as a common protecting group for amines, enabling selective reactivity in multi-step syntheses .
The 2-bromophenyl substituent introduces steric and electronic effects that influence reactivity and molecular packing. For instance, intramolecular hydrogen bonding (e.g., C—H⋯O or N—H⋯N interactions) observed in related carbamates (e.g., C₁₇H₂₀N₂O₂) may stabilize the molecular conformation, impacting crystallinity and solubility .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-13(2,3)18-12(17)16-14(4,5)10-8-6-7-9-11(10)15/h6-9H,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJONNZPKPGMVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901140595 | |
| Record name | Carbamic acid, N-[1-(2-bromophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901140595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332765-91-9 | |
| Record name | Carbamic acid, N-[1-(2-bromophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332765-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-bromophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901140595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable bromophenyl derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with 2-bromophenylpropan-2-yl under palladium catalysis in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as cesium carbonate, used to deprotonate the carbamate group.
Solvents: Such as 1,4-dioxane, used to dissolve reactants and facilitate the reaction.
Major Products Formed:
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Products: Depending on the specific oxidation or reduction conditions applied.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate has shown potential as a precursor in the synthesis of various pharmaceuticals. Its structural characteristics allow it to act as an intermediate in developing drugs targeting neurological disorders, particularly those involving sodium channel modulation.
Case Study: Anticonvulsant Activity
Research indicates that derivatives of this compound can enhance the slow inactivation of voltage-gated sodium channels, making them promising candidates for treating epilepsy and neuropathic pain. For instance, studies have demonstrated that modifications of this carbamate can lead to compounds with improved efficacy and reduced side effects compared to existing treatments.
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing complex organic molecules. Its ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions (e.g., Suzuki-Miyaura coupling), makes it a versatile building block.
Table: Comparison of Chemical Reactions Involving this compound
| Reaction Type | Description | Example Product |
|---|---|---|
| Nucleophilic Substitution | Replacement of bromine with nucleophiles | New amines or alcohols |
| Coupling Reactions | Formation of biaryl compounds using boronic acids | Biaryl derivatives |
| Oxidation/Reduction | Conversion to alcohols or other functional groups | Alcohol derivatives |
Biological Studies
The compound's ability to interact with biological targets makes it valuable in biochemical assays and enzyme inhibition studies. Its bromine substituent allows for specific interactions with proteins, potentially leading to the development of novel therapeutic agents.
Research Insights:
Studies have shown that compounds similar to this compound can inhibit specific enzymes involved in disease pathways, providing a basis for drug design targeting those pathways.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromophenyl group can also participate in various interactions, such as π-π stacking or halogen bonding, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Positional Isomerism
2.1.1 tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate (CAS 214973-83-8) This positional isomer features a 4-bromophenyl group instead of 2-bromophenyl. The para isomer may also exhibit higher crystallinity due to symmetrical packing, as seen in related compounds .
2.1.2 tert-Butyl N-(2-bromophenyl)carbamate (CAS 78839-75-5)
This simpler analogue lacks the propan-2-yl spacer, directly attaching the Boc group to the 2-bromophenyl ring. The absence of the aliphatic chain reduces molecular flexibility, which could limit its utility in conformational studies but may improve thermal stability .
Functional Group Variations
2.2.1 tert-Butyl N-[2-(4-bromophenoxy)ethyl]carbamate (CAS 1593201-17-2) Replacing the phenyl group with a phenoxyethyl chain introduces an oxygen atom, enhancing polarity and solubility in polar solvents. This modification is advantageous in aqueous-phase reactions or drug formulations requiring improved bioavailability .
However, this flexibility may also result in lower melting points compared to rigid analogues .
Stereochemical Variants
2.3.1 (R)- and (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate (CAS 578729-21-2 and 847728-89-6)
These enantiomers highlight the role of chirality in biological activity. For example, (R)-configured carbamates are often prioritized in drug development due to stereoselective enzyme interactions. The synthesis of such compounds typically involves chiral resolution or asymmetric catalysis .
Data Tables
Table 1: Structural and Physical Properties of Selected Analogues
Biological Activity
tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate is a carbamate compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, highlighting its significance in drug development and enzyme inhibition.
Overview of the Compound
Chemical Structure and Properties:
- Molecular Formula: C14H20BrNO2
- Molecular Weight: 314.22 g/mol
- Functional Groups: Contains a tert-butyl group, a bromophenyl moiety, and a carbamate functional group.
The compound is synthesized through various methods, including palladium-catalyzed cross-coupling reactions, which enhance its yield and purity for further applications in biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism involves:
- Covalent Bond Formation: The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity.
- Non-Covalent Interactions: The bromophenyl group may participate in π-π stacking or halogen bonding, influencing binding affinity and specificity towards biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Enzyme Inhibition:
- The compound has been studied for its potential to inhibit specific enzymes, including signal peptidases in bacterial systems like E. coli. This inhibition can be crucial for developing new antimicrobial agents .
- Inhibition studies have shown that similar carbamates can exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential neuropharmacological applications .
- Cytotoxicity:
- Anticancer Potential:
Research Findings and Case Studies
Several studies have explored the biological implications of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
